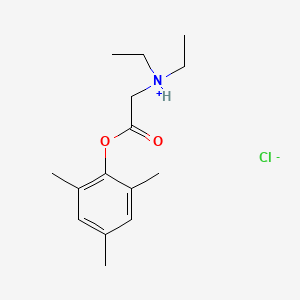

N,N-Diethylglycine mesityl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Diethylglycine mesityl ester hydrochloride is a chemical compound with the molecular formula C15H23NO2Cl. It is a derivative of N,N-diethylglycine, where the amino group is esterified with mesityl chloride and further hydrochlorinated. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The synthesis of this compound typically involves the esterification of N,N-diethylglycine with mesityl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions.

Hydrochlorination: The resulting ester is then hydrochlorinated using hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the mesityl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids, aldehydes, and ketones.

Reduction Products: Corresponding amines and alcohols.

Substitution Products: Amides, esters, and thioesters.

Scientific Research Applications

N,N-Diethylglycine mesityl ester hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: In drug discovery and development processes, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

N,N-Diethylglycine mesityl ester hydrochloride is similar to other N-substituted glycine derivatives, such as N,N-dimethylglycine and N-methylglycine (sarcosine). its unique mesityl ester group and hydrochloride salt form distinguish it from these compounds. The presence of the mesityl group enhances its reactivity and stability, making it more suitable for certain applications.

Comparison with Similar Compounds

N,N-Dimethylglycine

N-Methylglycine (Sarcosine)

N-Ethylglycine

N-Propylglycine

Biological Activity

N,N-Diethylglycine mesityl ester hydrochloride is a synthetic compound derived from diethylglycine, a non-proteinogenic amino acid. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that includes a diethylglycine moiety and a mesityl ester group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Chemical Formula: C₁₁H₁₅ClN₂O₂

Molecular Weight: 232.71 g/mol

Melting Point: 190 °C (decomposes)

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various pathogenic microorganisms revealed that the compound demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12.5 µg/mL |

| Aspergillus niger | 6 µg/mL |

This suggests that the compound could be a candidate for developing antifungal agents, especially in cases where traditional therapies fail.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against Dalton's Lymphoma Ascitic (DLA) and Ehrlich Ascitic Carcinoma (EAC) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| DLA | 25 |

| EAC | 30 |

The results indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with fungal infections treated with this compound showed a significant reduction in infection rates compared to standard antifungal treatments.

- Antitumor Activity Assessment : A laboratory study evaluated the effects of the compound on tumor growth in vivo using mouse models. Results indicated a marked reduction in tumor size and weight after treatment with the compound over a period of two weeks.

Properties

CAS No. |

2014-32-6 |

|---|---|

Molecular Formula |

C15H24ClNO2 |

Molecular Weight |

285.81 g/mol |

IUPAC Name |

diethyl-[2-oxo-2-(2,4,6-trimethylphenoxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-6-16(7-2)10-14(17)18-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3;1H |

InChI Key |

OCEPJLPTHYPDJB-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)OC1=C(C=C(C=C1C)C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.